

Synthesis of 1-Methyl-1H-indazole-3-carboxamide Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-Methyl-1H-indazole-3-carboxylic acid

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This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-1H-indazole-3-carboxamide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and therapeutic agents in oncology.

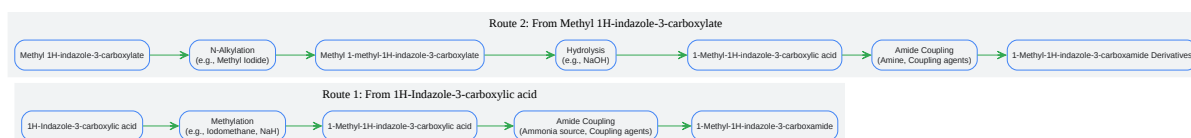
Introduction

1-Methyl-1H-indazole-3-carboxamide serves as a key structural motif in a variety of pharmacologically active molecules. Derivatives of this scaffold have been identified as potent inhibitors of several kinases, including p21-activated kinase 1 (PAK1) and Phosphoinositide 3-Kinase (PI3K), which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.^[1] Dysregulation of these pathways is a hallmark of many cancers, making inhibitors of these kinases promising candidates for targeted cancer therapy.^[1]

This guide outlines two primary synthetic routes to 1-Methyl-1H-indazole-3-carboxamide, along with protocols for the synthesis of derivatives through amide coupling.

Synthetic Workflow Overview

The synthesis of 1-Methyl-1H-indazole-3-carboxamide can be achieved through multiple pathways. The most common approaches involve the methylation of an indazole precursor followed by the formation of the carboxamide group.



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Caption: General synthetic workflows for 1-Methyl-1H-indazole-3-carboxamide and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

This protocol describes the methylation of 1H-indazole-3-carboxylic acid.

Materials:

- 1H-Indazole-3-carboxylic acid
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodomethane (Methyl Iodide)
- Anhydrous Dimethylformamide (DMF)
- Methanol

- Water
- Hydrochloric acid (conc.)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of indazole-3-carboxylic acid (10 g, 0.062 mole) in methanol (100 ml), add sodium methoxide (prepared in situ or from a commercial source).
- Heat the mixture under reflux for 2 hours.
- Add a solution of iodomethane (26.3 g, 0.185 mole) in methanol (20 ml) dropwise to the refluxing mixture over 2 hours.
- Continue refluxing for an additional 24 hours.
- Cool the reaction mixture to room temperature and add water (100 ml).
- Acidify the mixture to a pH of approximately 4 with concentrated hydrochloric acid.
- Filter the resulting precipitate, wash with water, and dry to obtain crude **1-Methyl-1H-indazole-3-carboxylic acid**.[\[2\]](#)
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 2: Synthesis of 1-Methyl-1H-indazole-3-carboxamide

This protocol details the conversion of **1-Methyl-1H-indazole-3-carboxylic acid** to the primary amide.

Materials:

- **1-Methyl-1H-indazole-3-carboxylic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Ammonium chloride or aqueous ammonia
- Anhydrous Dimethylformamide (DMF)
- 10% Methanol in Chloroform
- 10% Sodium bicarbonate (NaHCO_3) solution
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- To a solution of **1-Methyl-1H-indazole-3-carboxylic acid** (1 mmol) in anhydrous DMF (10 mL), add HOBt (1.2 mmol) and EDC.HCl (1.2 mmol).
- Add triethylamine (3 mmol) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
- Add a source of ammonia, such as ammonium chloride (1.2 mmol) with additional base, or a solution of ammonia in a suitable solvent.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Pour the reaction mixture into ice water to precipitate the product.
- Extract the product with 10% methanol in chloroform.

- Wash the combined organic layers with 10% NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield 1-Methyl-1H-indazole-3-carboxamide.

Protocol 3: Synthesis of 1-Methyl-1H-indazole-3-carboxamide Derivatives via Amide Coupling

This general protocol can be adapted for the synthesis of various N-substituted derivatives.

Procedure:

- Follow steps 1 and 2 from Protocol 2 to activate the **1-Methyl-1H-indazole-3-carboxylic acid**.
- To the activated carboxylic acid solution, add the desired primary or secondary amine (1 mmol).
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
- Follow steps 5-9 from Protocol 2 for workup and purification.

Data Presentation

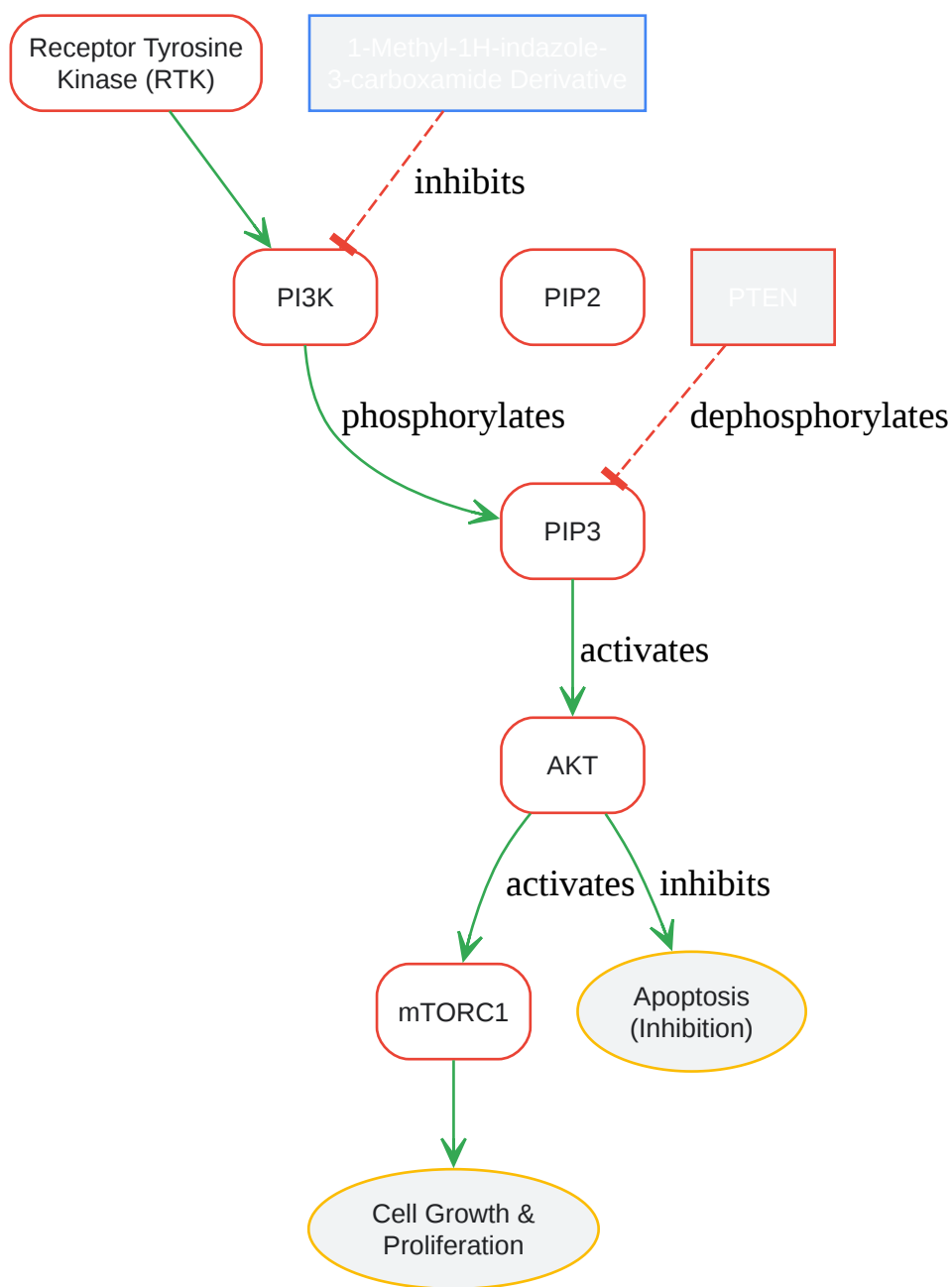
Compound	Starting Material	Reagents	Solvent	Yield (%)	Reference
1-Methyl-1H-indazole-3-carboxylic acid	1H-Indazole-3-carboxylic acid	Iodomethane, Sodium Methoxide	Methanol	~85	[2]
N-benzyl-1H-indazole-3-carboxamide	1H-indazole-3-carboxylic acid	Benzylamine, EDC.HCl, HOBt, TEA	DMF	85	[3]
N,N-diethyl-1H-indazole-3-carboxamide	1H-indazole-3-carboxylic acid	Diethylamine, EDC.HCl, HOBt, TEA	DMF	82	[3]

Signaling Pathways

1-Methyl-1H-indazole-3-carboxamide derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and PAK1 pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[\[1\]](#) Its aberrant activation is a common feature in many cancers.[\[1\]](#)

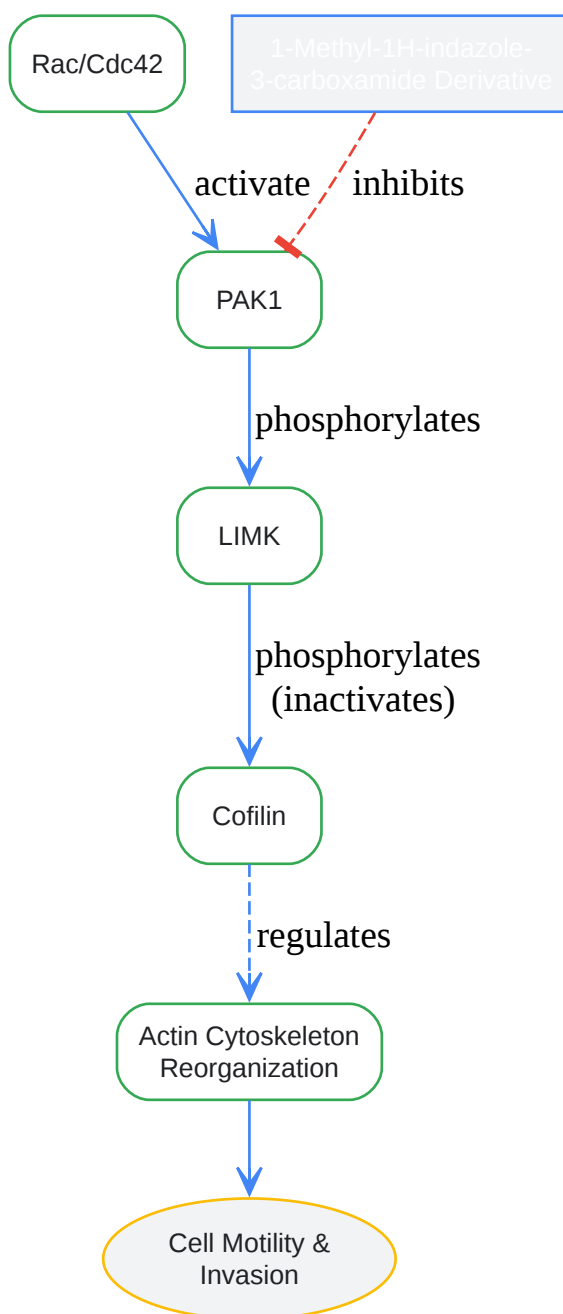


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Caption: Inhibition of the PI3K/AKT/mTOR pathway by 1-Methyl-1H-indazole-3-carboxamide derivatives.

PAK1 Signaling Pathway

PAK1 is a serine/threonine kinase that plays a significant role in cytoskeletal dynamics, cell motility, and survival.[4] Its overexpression is associated with tumor progression.



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Caption: Inhibition of the PAK1 signaling pathway by 1-Methyl-1H-indazole-3-carboxamide derivatives.

Conclusion

The synthetic protocols and biological context provided in this document offer a comprehensive resource for researchers working with 1-Methyl-1H-indazole-3-carboxamide derivatives. The

outlined methods are robust and can be adapted for the synthesis of a diverse library of compounds for further investigation in drug discovery programs. The visualization of the targeted signaling pathways provides a clear understanding of the mechanism of action for these promising therapeutic candidates.

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